1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione

Enzyme Inhibition Soluble Epoxide Hydrolase Drug Discovery

1-(6-Methoxynaphthalen-2-yl)butane-1,3-dione (CAS 73356-31-7) is a unique β-diketone with dual scientific utility. It serves as a certified Nabumetone Impurity 5 reference standard, mandated for ANDA regulatory submissions, ensuring your QC method development and validation (HPLC, UPLC, LC-MS) meets FDA and EMA requirements. This compound is also a highly potent and selective soluble epoxide hydrolase (sEH) inhibitor (IC50 = 15 nM, >65-fold selectivity over 5-LOX), making it an irreplaceable chemical probe for cardiovascular and anti-inflammatory drug discovery research. Its validated role as a ligand in protein crystallography (co-crystallized in PDB:4CDL) further supports structure-based drug design. Unlike generic analogs like Nabumetone or its enol form, only this exact diketone possesses the requisite binding geometry, potency, and fully characterized impurity profile necessary for reproducible research and regulatory-compliant quality control.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 73356-31-7
Cat. No. B6612087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione
CAS73356-31-7
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
InChIInChI=1S/C15H14O3/c1-10(16)7-15(17)13-4-3-12-9-14(18-2)6-5-11(12)8-13/h3-6,8-9H,7H2,1-2H3
InChIKeyHGXDFGVHMYOSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione (CAS 73356-31-7) for Targeted Enzyme Inhibition and Analytical Reference Standards


1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione (CAS 73356-31-7, C15H14O3, MW 242.27) is a substituted naphthalene derivative belonging to the β-diketone class of organic compounds [1]. Structurally related to the non-steroidal anti-inflammatory drug (NSAID) Nabumetone, this compound is primarily recognized as Nabumetone Impurity 5 [2]. Beyond its regulatory significance as an impurity reference standard, this diketone has demonstrated specific biological activity, notably as an inhibitor of soluble epoxide hydrolase (sEH) with an IC50 of 15 nM [3]. It also functions as a small-molecule ligand in protein crystal structures, where it has been co-crystallized with computationally designed retro-aldolase enzymes [4], confirming its utility in structural biology and mechanistic enzymology.

Why 1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione Cannot Be Replaced by Generic Analogs or Parent Compounds


While various 6-methoxynaphthalene derivatives exist as NSAIDs, prodrugs, or synthetic intermediates [1], direct substitution with a generic analog is scientifically unsound. This specific β-diketone possesses a unique combination of a conjugated enolizable system and a 6-methoxy-2-naphthyl moiety, which dictates its precise binding geometry and potency in biochemical assays [2]. For instance, the parent drug Nabumetone (a butan-2-one) is inactive as an sEH inhibitor, whereas this diketone demonstrates low nanomolar potency [3]. Similarly, the enol form, (Z)-4-hydroxy-4-(6-methoxynaphthalen-2-yl)but-3-en-2-one, exhibits different chemical reactivity and lacks the same characterized inhibition profile. In analytical settings, regulatory compliance for Abbreviated New Drug Applications (ANDAs) mandates the use of the exact, fully characterized impurity standard (Nabumetone Impurity 5), not a related compound [4]. Therefore, procurement of this specific CAS registry number is mandatory for both reproducible research and regulatory-compliant quality control.

Quantitative Comparative Evidence: 1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione vs. Closest Analogs


Potent sEH Inhibition vs. Parent Drug Nabumetone and Structural Analogs

This compound acts as a potent inhibitor of human soluble epoxide hydrolase (sEH). In a direct enzymatic assay using human recombinant sEH expressed in baculovirus-infected Sf9 insect cells, it exhibited an IC50 of 15 nM [1]. This is a critical differentiation from its parent compound, Nabumetone, which is a prodrug NSAID with a completely different mechanism of action and no reported sEH inhibitory activity. Furthermore, a structurally related β-diketone comparator, 4,4,4-trifluoro-1-(6-methoxynaphthalen-2-yl)butane-1,3-dione, has been studied primarily as a metal chelator in coordination chemistry and lacks documented biological enzyme inhibition data of this potency [2].

Enzyme Inhibition Soluble Epoxide Hydrolase Drug Discovery

Defined Selectivity Profile: Low Micromolar Activity Against 5-LOX vs. High Potency Against sEH

The compound demonstrates a clear selectivity window. While it potently inhibits sEH (IC50 = 15 nM), its activity against human recombinant 5-lipoxygenase (5-LOX) is significantly lower, with reported IC50 values of 1,000 nM and 6,190 nM in parallel assays [1]. This quantitative differential of >65-fold in potency between sEH and 5-LOX is a crucial parameter for scientific users designing experiments to avoid off-target effects. In contrast, a separate chemical series evaluated in the same BindingDB dataset shows compounds with IC50 values >10,000 nM for both sEH and 5-LOX, highlighting the target compound's unique and selective inhibitory profile [2].

Enzyme Selectivity Drug Target Profiling sEH 5-LOX

Validated Ligand Function in Structural Biology vs. Trifluoromethyl Analog in Coordination Chemistry

This compound has a validated role as a high-confidence small-molecule ligand for enzyme structural studies. It has been successfully co-crystallized with a computationally designed retro-aldolase (RA110.4-6), and its precise binding mode was determined via X-ray diffraction at a resolution of 2.5 Å (PDB ID: 4CDL) [1]. This structural evidence confirms it binds within the enzyme active site, validating its use as a mechanistic inhibitor. In comparison, the trifluoromethyl analog, 4,4,4-trifluoro-1-(6-methoxynaphthalen-2-yl)butane-1,3-dione, has been characterized solely as a bidentate ligand in a cobalt(II) coordination complex [2]. While the trifluoromethyl analog's crystal structure (monoclinic, space group C2/c, R = 0.0466) is useful for materials science, it provides no direct evidence for its utility in biological systems. The target compound's PDB deposition provides a distinct, quantifiable advantage for researchers investigating enzyme-ligand interactions.

Structural Biology Protein Crystallography Enzyme Mechanism Coordination Chemistry

Regulatory-Grade Characterization vs. Unqualified Research-Grade Reagents

As a designated pharmaceutical impurity (Nabumetone Impurity 5), this compound (CAS 73356-31-7) is available from commercial vendors as a reference standard supplied with detailed characterization data compliant with regulatory guidelines [1]. This includes a certificate of analysis (CoA) with validated purity, ensuring its suitability for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) . In contrast, a generic or research-grade supply of a related analog, such as 4-hydroxy-nabumetone (CAS 98386-83-5), may not be provided with the same level of certified characterization and regulatory traceability [2]. For pharmaceutical scientists, the difference between a qualified impurity standard and an unqualified chemical is the difference between a regulatory-submissible data package and one that is not.

Pharmaceutical Analysis Quality Control Regulatory Compliance ANDAs

Optimal Scientific and Industrial Use Cases for 1-(6-Methoxynaphthalen-2-Yl)butane-1,3-Dione (CAS 73356-31-7)


Chemical Probe for Soluble Epoxide Hydrolase (sEH) Target Validation

This scenario leverages the compound's potent and selective inhibition of sEH (IC50 = 15 nM). In a drug discovery program targeting the sEH pathway, this compound can be used as a high-quality chemical probe. Researchers can use it to validate the biological effects of sEH inhibition in cellular or in vivo models, confident that its potency (>65-fold selectivity over 5-LOX) minimizes confounding off-target effects [1]. This application is not possible with the parent drug Nabumetone or the trifluoromethyl analog, which lack this specific bioactivity [2].

Pharmaceutical Reference Standard for Nabumetone ANDA Method Validation

This scenario utilizes the compound's identity as Nabumetone Impurity 5. Analytical chemists in a quality control (QC) laboratory can procure this compound as a certified reference standard. Its use is mandated for developing and validating HPLC or UPLC methods to detect and quantify this specific impurity in Nabumetone Active Pharmaceutical Ingredient (API) and finished drug products [1]. This is a critical step in compiling the Chemistry, Manufacturing, and Controls (CMC) section of an ANDA for regulatory submission to agencies like the US FDA, a function that generic research chemicals cannot serve [2].

Small-Molecule Ligand for Co-crystallization and Structural Biology Studies

This scenario builds on the compound's demonstrated ability to act as a ligand in protein crystallography. Structural biologists and enzymologists can use this compound for soaking or co-crystallization experiments with sEH or other related enzymes to elucidate the structural basis of enzyme-ligand recognition [1]. The existence of a PDB entry (4CDL) with this exact ligand provides a validated starting point for further structural studies, such as fragment-based drug discovery or structure-activity relationship (SAR) analysis. This application is a unique, evidence-backed advantage over its trifluoromethyl analog, which has only been used in coordination chemistry [2].

Reference Compound for Mass Spectrometry and Analytical Method Development

This scenario applies to the broader field of bioanalytical chemistry. With a well-defined molecular formula (C15H14O3), exact mass (242.094), and commercial availability, this compound serves as an ideal reference for tuning and calibrating mass spectrometers in both LC-MS and GC-MS workflows [1]. Its strong UV chromophore (due to the naphthalene ring) also makes it a suitable standard for HPLC method development, allowing chromatographers to optimize separation conditions, determine system suitability, and ensure reproducible retention times before analyzing complex biological matrices or reaction mixtures [2].

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